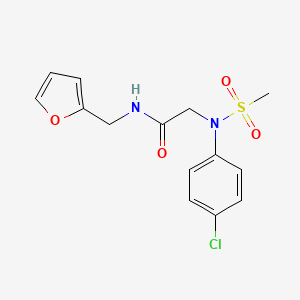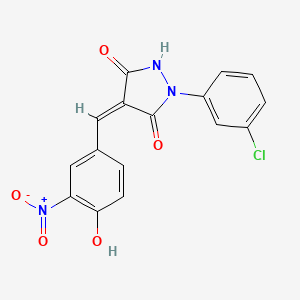![molecular formula C14H7BrClNO3 B5158362 4-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5158362.png)
4-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one is a chemical compound with a complex structure. It has been widely studied in scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also induces apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has also been shown to have other biochemical and physiological effects. Studies have shown that it has anti-inflammatory properties and can reduce the production of certain inflammatory cytokines. It also has antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one in lab experiments is its high potency. It has been shown to be effective at very low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its complex structure, which can make it difficult to synthesize and purify.
Orientations Futures
There are several future directions for research on 4-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one. One area of research is in the development of new cancer treatments. Researchers are exploring the use of this compound in combination with other drugs to enhance its anti-cancer properties. Another area of research is in the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective synthesis.
Conclusion
In conclusion, this compound is a complex chemical compound that has been extensively studied for its potential applications in various fields. It has anti-cancer, anti-inflammatory, and antioxidant properties, and has shown promise as a potential treatment for cancer. While there are some limitations to using this compound in lab experiments, there are also several future directions for research that could lead to new and innovative applications.
Méthodes De Synthèse
The synthesis of 4-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one is a complex process that involves several steps. The most commonly used method involves the reaction of 3-chlorobenzaldehyde with 5-bromo-2-furfural in the presence of a base to form the intermediate Schiff base. This Schiff base is then reacted with 2-amino-4-chlorophenol in the presence of an acid to form the final product.
Applications De Recherche Scientifique
4-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO3/c15-12-5-4-10(19-12)7-11-14(18)20-13(17-11)8-2-1-3-9(16)6-8/h1-7H/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIVNIUSGQBOFC-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CC3=CC=C(O3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=N/C(=C\C3=CC=C(O3)Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-biphenylyl(phenyl)methyl]-1H-benzimidazole](/img/structure/B5158291.png)


![N-[2-(1-piperidinyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5158317.png)
![N-(3-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5158321.png)

![ethyl 2-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5158329.png)
![4-(4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5158331.png)
![2-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-N-(3-chlorophenyl)acetamide](/img/structure/B5158337.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5158348.png)
![1-{4-[4-(2-pyrimidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158357.png)
![methyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5158368.png)
